molecular formula C26H22ClNO4 B11396395 9-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11396395
M. Wt: 447.9 g/mol
InChI Key: CXUIHIMPXSJSKA-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,3,5-trisubstituted-1H-pyrazoles . These compounds exhibit excellent fluorescence properties and find applications in various fields, including photoluminescent materials, organic nonlinear optical materials, and photorefractive materials. In medicine, pyrazoline derivatives have been explored for their antidepressant, antihypertensive, antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities .

Preparation Methods

The synthetic route for this compound involves cyclocondensation reactions. Starting from α, β-unsaturated aldehydes or ketones and substituted phenylhydrazine, the reaction proceeds in the presence of vitamin B1 as a catalyst. The yields typically range from 78% to 92%. Notably, this process is metal-free, acid/base-free, and environmentally friendly. The compound’s structure is confirmed using HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .

Chemical Reactions Analysis

The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent. For example:

    Oxidation: Employing oxidizing agents, such as potassium permanganate (KMnO4), can lead to the formation of specific functional groups.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce carbonyl groups to alcohols.

    Substitution: Substituting the chlorine atom with other nucleophiles (e.g., amines) can yield different derivatives.

Major products formed from these reactions include modified pyrazoline derivatives with altered functional groups.

Scientific Research Applications

This compound’s applications span multiple scientific domains:

    Chemistry: As a fluorescent probe, it exhibits unique properties, making it valuable for analytical chemistry.

    Biology: Researchers explore its interactions with biological targets, potentially leading to drug discovery.

    Medicine: Investigating its pharmacological effects may reveal therapeutic applications.

    Industry: Its fluorescence properties find use in areas like textile industry whitening agents.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets or pathways. Further research is needed to elucidate these interactions fully.

Properties

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

9-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H22ClNO4/c1-30-20-8-4-18(5-9-20)22-14-25(29)32-26-21(22)10-11-24-23(26)15-28(16-31-24)13-12-17-2-6-19(27)7-3-17/h2-11,14H,12-13,15-16H2,1H3

InChI Key

CXUIHIMPXSJSKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CCC5=CC=C(C=C5)Cl

Origin of Product

United States

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